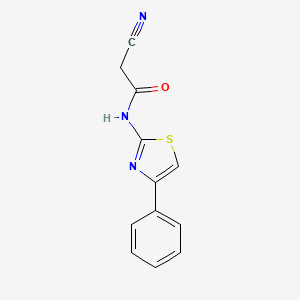

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Vue d'ensemble

Description

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound that contains a thiazole ring, a cyano group, and an acetamide moiety. This compound is of significant interest due to its potential biological activities and its role as a building block in the synthesis of various heterocyclic compounds. The presence of the thiazole ring imparts unique chemical and biological properties, making it a valuable compound in medicinal chemistry and pharmaceutical research.

Mécanisme D'action

Target of Action

Similar compounds with a thiazole core have been known to interact with various proteins and enzymes .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, including donor-acceptor interactions, nucleophilic reactions, and oxidation reactions .

Biochemical Pathways

Thiazole derivatives, however, are known to influence various biochemical pathways and enzymes, potentially leading to changes in physiological systems .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities .

Analyse Biochimique

Biochemical Properties

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide plays a crucial role in biochemical reactions, particularly in the formation of biologically active heterocyclic compounds. This compound interacts with various enzymes and proteins, facilitating the formation of new chemical bonds and the synthesis of complex molecules. For instance, it can undergo cyclocondensation reactions with phenacyl bromide in the presence of a basic catalyst to form pyrrole derivatives . These interactions highlight the compound’s potential in drug development and synthetic chemistry.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has demonstrated anticancer activity by inhibiting the growth of various cancer cell lines, including prostate, liver, laryngeal, and breast cancer cells . The compound’s ability to interfere with cell proliferation and induce apoptosis makes it a promising candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been shown to inhibit rho-associated protein kinase 1 (ROCK-1), a key regulator of cell motility and proliferation . Additionally, the compound can induce changes in gene expression, leading to the activation or repression of various cellular pathways. These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as anticancer activity . At higher doses, it can induce toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo cyanoacetylation reactions, forming new heterocyclic compounds with potential biological activities . These metabolic transformations are facilitated by enzymes such as cytochrome P450, which play a crucial role in the compound’s biotransformation and elimination from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific tissues where it exerts its biological effects . Understanding these transport mechanisms is essential for predicting the compound’s pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, where it interacts with key biomolecules . Post-translational modifications, such as phosphorylation, can also influence the compound’s localization and activity, further modulating its biological effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-phenyl-2-aminothiazole with cyanoacetic acid or its derivatives under appropriate conditions. The reaction typically proceeds as follows:

Starting Materials: 4-phenyl-2-aminothiazole and cyanoacetic acid.

Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium ethoxide or potassium carbonate, in a solvent like ethanol or methanol.

Procedure: The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Condensation Reactions: The active hydrogen on the cyano group can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.

Substitution Reactions:

Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems with potential biological activities.

Common Reagents and Conditions

Condensation Reactions: Reagents such as aldehydes, ketones, and bases like sodium ethoxide or potassium carbonate are commonly used.

Substitution Reactions: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed.

Cyclization Reactions: Cyclization can be facilitated by heating the compound with appropriate reagents, such as acetic anhydride or phosphorus oxychloride.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as thiazolopyridines, thiazolopyrimidines, and other fused ring systems. These products often exhibit enhanced biological activities and are of interest in medicinal chemistry.

Applications De Recherche Scientifique

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates with anticancer, antimicrobial, and anti-inflammatory activities.

Biological Studies: It is employed in studies investigating the interaction of thiazole derivatives with biological targets, such as enzymes and receptors.

Pharmaceutical Research: The compound is explored for its potential therapeutic effects and its ability to modulate various biological pathways.

Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial products.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-cyano-N-(4-methyl-1,3-thiazol-2-yl)acetamide: Similar structure with a methyl group instead of a phenyl group.

2-cyano-N-(4-chloro-1,3-thiazol-2-yl)acetamide: Contains a chloro substituent on the thiazole ring.

2-cyano-N-(4-ethyl-1,3-thiazol-2-yl)acetamide: Features an ethyl group on the thiazole ring.

Uniqueness

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of the phenyl group, which enhances its hydrophobic interactions and binding affinity with biological targets. This structural feature contributes to its potential as a lead compound in drug discovery and development.

Activité Biologique

2-Cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₁₂H₉N₃OS

- Molecular Weight : 239.28 g/mol

The presence of a thiazole ring, a cyano group, and an acetamide moiety contributes to its unique chemical properties, enabling interactions with various biological targets.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. It has been shown to inhibit rho-associated protein kinase 1 (ROCK-1), which plays a crucial role in cell motility and proliferation.

Biochemical Pathways

The compound influences several biochemical pathways, leading to alterations in cellular functions. It has demonstrated anticancer activity by inhibiting the growth of various cancer cell lines, including prostate, liver, laryngeal, and breast cancer cells. The compound's effects on cellular metabolism and gene expression have also been documented.

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound. For instance:

- Cell Lines Tested : Prostate cancer (PC-3), liver cancer (HepG2), breast cancer (MCF7).

- Mechanisms : Induction of apoptosis and cell cycle arrest in the G2/M phase were observed at concentrations as low as 10 µM .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 0.62 | Apoptosis induction |

| MCF7 | Not specified | G2/M phase arrest |

Antimicrobial Activity

The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for various strains are summarized below:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

These findings indicate that the compound can serve as a potential lead for developing new antimicrobial agents .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines while exhibiting low toxicity towards normal cells. For example, treatment with the compound led to a significant reduction in cell viability in HepG2 cells compared to untreated controls .

Animal Models

Preliminary studies using animal models have shown that this compound maintains its biological activity over time and exhibits minimal toxicity at therapeutic doses. The effects on tumor growth inhibition were notable, further supporting its potential use in cancer therapy.

Propriétés

IUPAC Name |

2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS/c13-7-6-11(16)15-12-14-10(8-17-12)9-4-2-1-3-5-9/h1-5,8H,6H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFLHMNQIQMLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403361 | |

| Record name | 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31557-89-8 | |

| Record name | 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.